molecular formula C23H27FN2O4 B10822193 1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid CAS No. 885496-53-7

1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid

Cat. No.: B10822193
CAS No.: 885496-53-7
M. Wt: 414.5 g/mol
InChI Key: JIYXOJFSPOFZPY-UHFFFAOYSA-N
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Description

S-777469 is a compound developed by Shionogi & Co., Ltd. It is a cannabinoid receptor agonist with a high selectivity for the cannabinoid receptor type 2 (CB2). This compound has shown significant potential in preclinical studies for its antipruritic (anti-itch) effects and has been investigated for the treatment of atopic dermatitis .

Preparation Methods

The synthesis of S-777469 involves several key steps. The compound is chemically known as 1-[(6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

S-777469 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

S-777469 has been extensively studied for its potential therapeutic applications. Some of the key research areas include:

Mechanism of Action

S-777469 exerts its effects by selectively binding to and activating the cannabinoid receptor type 2 (CB2). This receptor is primarily found in immune cells and is involved in modulating immune responses. By activating CB2, S-777469 inhibits the transmission of itch signals, thereby reducing itching and inflammation. The compound’s high selectivity for CB2 over cannabinoid receptor type 1 (CB1) minimizes potential side effects associated with CB1 activation .

Comparison with Similar Compounds

S-777469 is unique in its high selectivity for cannabinoid receptor type 2. Similar compounds include:

S-777469’s uniqueness lies in its high selectivity for CB2, which reduces the risk of side effects associated with CB1 activation and makes it a promising candidate for therapeutic applications targeting immune responses and inflammation.

Properties

CAS No.

885496-53-7

Molecular Formula

C23H27FN2O4

Molecular Weight

414.5 g/mol

IUPAC Name

1-[[6-ethyl-1-[(4-fluorophenyl)methyl]-5-methyl-2-oxopyridine-3-carbonyl]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H27FN2O4/c1-3-19-15(2)13-18(20(27)25-23(22(29)30)11-5-4-6-12-23)21(28)26(19)14-16-7-9-17(24)10-8-16/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,25,27)(H,29,30)

InChI Key

JIYXOJFSPOFZPY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C(=O)N1CC2=CC=C(C=C2)F)C(=O)NC3(CCCCC3)C(=O)O)C

Origin of Product

United States

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